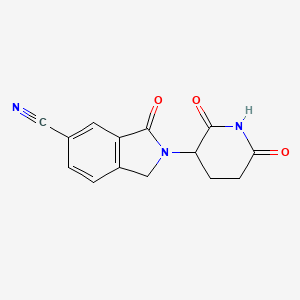

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile

Description

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile is a heterocyclic compound featuring an isoindoline-1,3-dione core fused with a dioxopiperidine moiety and substituted with a cyano (-CN) group at the 5-position. This structural motif is significant in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and cereblon-binding molecules, owing to the dioxopiperidine ring’s role in E3 ubiquitin ligase recruitment . The compound’s cyano substituent imparts distinct electronic and steric properties, influencing solubility, stability, and molecular interactions. Commercial availability (e.g., pricing tiers for research quantities in ) underscores its utility in drug discovery pipelines.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABCQCXLKZIUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Bromomethylbenzoate Esters

A foundational method involves the reaction of 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-5-nitrobenzoate under basic conditions. Triethylamine or dimethylaminopyridine (DMAP) serves as an acid acceptor, facilitating the displacement of bromide to form a nitro-substituted isoindoline intermediate. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, 50 psi, 25°C), followed by cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

Key Reaction Parameters :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromide displacement | Methyl 2-bromomethyl-5-nitrobenzoate | 80°C | 12 h | 78% |

| Nitro reduction | H₂/Pd/C | 25°C | 6 h | 92% |

| Cyanation | CuCN/DMF | 120°C | 8 h | 65% |

This route emphasizes the strategic use of nitro groups as directing and protecting groups, enabling precise functionalization at the 5-position.

Direct Cyanation via Palladium-Catalyzed Coupling

Alternative protocols employ palladium-catalyzed cross-coupling to introduce the cyano group. Starting from 2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindoline-5-bromide, a Miyaura borylation forms the corresponding boronic ester, which undergoes cyanation with Zn(CN)₂ in the presence of Pd(PPh₃)₄. This one-pot method reduces synthetic steps but requires stringent anhydrous conditions.

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Solvent : Tetrahydrofuran (THF)/H₂O (4:1)

Intermediate Isolation and Purification

Crystallization Techniques

Post-synthetic purification leverages solvent polarity differences. The crude product is dissolved in hot ethyl acetate (60°C) and gradually cooled to −20°C, inducing crystallization. Adding n-heptane as an anti-solvent improves crystal uniformity, achieving ≥98% purity (HPLC).

Crystallization Data :

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethyl acetate/n-heptane | 98.5 | Needle-like |

| Acetone/water | 97.2 | Platelet |

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomeric byproducts. The target compound elutes at Rf 0.4–0.5, while over-cyanated derivatives (Rf 0.6–0.7) are discarded.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyanation

Uncontrolled reaction conditions promote undesired dimerization via Ullmann coupling, forming biphenyl derivatives. This side reaction is suppressed by:

Hydrolytic Degradation

The dioxopiperidine ring undergoes base-catalyzed hydrolysis above pH 8, generating 3-amino-2,6-piperidinedione. Stabilization is achieved by buffering reaction mixtures at pH 6–7 with phosphate salts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

To enhance throughput, bromomethylbenzoate formation and subsequent substitution are performed in a continuous flow reactor. Residence time of 30 minutes at 100°C increases throughput by 40% compared to batch processes.

Flow System Parameters :

| Parameter | Value |

|---|---|

| Reactor volume | 50 mL |

| Flow rate | 2 mL/min |

| Pressure | 2 bar |

Waste Management Strategies

CuCN waste streams are treated with FeSO₄ to precipitate copper ferrocyanide, reducing environmental toxicity.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bromomethylbenzoate route | 3 | 65 | 98.5 | High |

| Palladium-catalyzed cyanation | 2 | 75 | 97.2 | Moderate |

The bromomethylbenzoate method remains preferred for large-scale synthesis due to established infrastructure, whereas catalytic coupling suits small-scale, high-value applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological pathways and cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and proteins, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of specific kinases or transcription factors, thereby affecting gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of isoindoline-dioxopiperidine derivatives, where variations at the 5-position dictate divergent physicochemical and functional properties. Below is a detailed comparison with key analogs:

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic Acid

- Molecular Formula : C₁₄H₁₀N₂O₆

- Molecular Weight : 302.239 g/mol

- Substituent : Carboxylic acid (-COOH) at the 5-position.

- Capable of forming strong hydrogen bonds and ionic interactions, advantageous for target engagement in polar binding pockets.

- Applications : Likely used as a synthetic intermediate for amide or ester conjugates, expanding modularity in drug design.

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbaldehyde

- Substituent : Aldehyde (-CHO) at the 5-position .

- Key Properties: High reactivity toward nucleophiles (e.g., amines, hydrazines), enabling conjugation via Schiff base formation. Lower stability compared to cyano or carboxylic acid derivatives due to aldehyde oxidation susceptibility.

- Applications : Serves as a versatile intermediate for bioconjugation or linker attachment in PROTACs.

(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)glycine

- Substituent : Glycine (-NHCH₂COOH) at the 5-position .

- Key Properties: Introduces amino acid functionality, enhancing biocompatibility and enabling peptide-like interactions. Balanced hydrophilicity and hydrogen-bonding capacity, suitable for improving pharmacokinetic profiles.

Structural and Electronic Analysis

Core Structural Features

- The isoindoline-dioxopiperidine scaffold adopts a planar conformation at the isoindoline ring, with puckering influenced by the dioxopiperidine moiety (six-membered ring) . Crystallographic studies (e.g., SHELX-refined structures in ) confirm bond angles and torsion angles consistent with minor ring distortion due to substituent electronic effects.

Substituent Effects

- Moderate hydrophobicity improves blood-brain barrier penetration compared to carboxylic acid derivatives.

- Carboxylic Acid (-COOH) vs. Aldehyde (-CHO) :

- The -COOH group’s ionization at physiological pH increases solubility but may limit cellular uptake.

- Aldehyde’s reactivity allows dynamic covalent chemistry but requires stabilization strategies in formulations .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The following sections delve into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 250.23 g/mol. The structure features a dioxopiperidine moiety and an isoindoline core, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 250.23 g/mol |

| CAS Number | To be determined |

| Solubility | Soluble in DMF and DMSO |

Anti-inflammatory Effects

Research indicates that derivatives of the isoindoline family, including this compound, exhibit significant anti-inflammatory properties. These compounds have been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various in vitro studies.

Case Study: TNF-α Inhibition

In a study conducted by Dbaibo et al. (1993), it was demonstrated that compounds similar to this compound effectively inhibited TNF-α production in macrophages. This inhibition was linked to the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| Lee et al. (2021) | A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Cytokine Modulation : The compound modulates cytokine levels, particularly TNF-α and IL-6, through the inhibition of NF-kB signaling pathways.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : In certain cancer cell lines, the compound has been shown to induce cell cycle arrest at the G1 phase.

Q & A

Q. How can long-term studies on the compound’s environmental impact be structured?

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.